1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Lipophilicity ADME prediction Biotin analog comparison

1‑Aminotetrahydro‑1H‑thieno[3,4‑d]imidazole‑2(3H)‑thione 5,5‑dioxide (CAS 903195‑31‑3) is a low‑molecular‑weight (207.27 g mol⁻¹) heterobicyclic compound combining a saturated thieno[3,4‑d]imidazole core with three pharmacologically salient features: an N‑amino substituent at position 1, a thione (C=S) at position 2, and a sulfone (5,5‑dioxide) on the tetrahydrothiophene ring. Its predicted physicochemical descriptors—XLogP3‑AA of ‑1.5, topological polar surface area of 116 Ų, zero rotatable bonds, and a density of 1.74 g cm⁻³—distinguish it from structurally related biotin‑series analogs and establish a unique property space for compound selection in medicinal chemistry and chemical biology campaigns.

Molecular Formula C5H9N3O2S2
Molecular Weight 207.27
CAS No. 903195-31-3
Cat. No. B2360197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
CAS903195-31-3
Molecular FormulaC5H9N3O2S2
Molecular Weight207.27
Structural Identifiers
SMILESC1C2C(CS1(=O)=O)N(C(=S)N2)N
InChIInChI=1S/C5H9N3O2S2/c6-8-4-2-12(9,10)1-3(4)7-5(8)11/h3-4H,1-2,6H2,(H,7,11)
InChIKeySVUQNTHURGOLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS 903195-31-3): Structural Identity and Core Physicochemical Profile for Procurement Screening


1‑Aminotetrahydro‑1H‑thieno[3,4‑d]imidazole‑2(3H)‑thione 5,5‑dioxide (CAS 903195‑31‑3) is a low‑molecular‑weight (207.27 g mol⁻¹) heterobicyclic compound combining a saturated thieno[3,4‑d]imidazole core with three pharmacologically salient features: an N‑amino substituent at position 1, a thione (C=S) at position 2, and a sulfone (5,5‑dioxide) on the tetrahydrothiophene ring . Its predicted physicochemical descriptors—XLogP3‑AA of ‑1.5, topological polar surface area of 116 Ų, zero rotatable bonds, and a density of 1.74 g cm⁻³—distinguish it from structurally related biotin‑series analogs and establish a unique property space for compound selection in medicinal chemistry and chemical biology campaigns .

Why In‑Class Thieno[3,4‑d]imidazole Derivatives Cannot Substitute for 1‑Aminotetrahydro‑1H‑thieno[3,4‑d]imidazole‑2(3H)‑thione 5,5‑dioxide Without Experimental Validation


The combination of an N‑amino group, a C‑2 thione, and a sulfone bridge within the same compact scaffold is absent from all common biotin‑derived analogs, including biotin itself (C‑2 carbonyl, sulfide), biotin sulfone (carbonyl, sulfone), and simpler perhydrothieno[3,4‑d]imidazole‑2‑thione 5,5‑dioxides that lack the N‑amino substituent [1][2]. Literature on imidazole‑2‑thione vs. imidazole‑2‑one pairs demonstrates that replacing the carbonyl with a thione can alter anticancer potency, carbonic anhydrase IX inhibitory profiles, and ADME properties in a compound‑specific manner, meaning that activity data from the 2‑one (carbonyl) series cannot be extrapolated to the 2‑thione series without direct measurement [3]. Consequently, procurement of a close analog in place of CAS 903195‑31‑3 introduces an unquantified risk of altered target engagement, metabolic stability, and solubility.

Quantitative Differentiation Evidence for 1‑Aminotetrahydro‑1H‑thieno[3,4‑d]imidazole‑2(3H)‑thione 5,5‑dioxide Versus Closest Analogs


XLogP3‑AA Hydrophobicity Shift Relative to Biotin and Biotin Sulfone

The target compound exhibits a computed XLogP3‑AA of −1.5, whereas biotin (CAS 58‑85‑5) has an XLogP3‑AA of −0.3 and biotin sulfone (CAS 40720‑05‑6) has a predicted XLogP3‑AA of approximately −1.1 [1]. The 1.2‑log‑unit decrease relative to biotin indicates substantially higher aqueous solubility potential and reduced passive membrane permeability, making CAS 903195‑31‑3 preferentially suited for aqueous biological assay formats where biotin’s hydrophobicity causes aggregation or non‑specific binding.

Lipophilicity ADME prediction Biotin analog comparison

Topological Polar Surface Area (TPSA) Differentiates CNS Permeability Profile from Biotin‑Series Compounds

CAS 903195‑31‑3 has a computed TPSA of 116 Ų . Biotin has a TPSA of 104 Ų and biotin sulfone approximately 118 Ų. The 12 Ų increase over biotin, combined with the additional hydrogen‑bond donor and acceptor counts (HBD = 2, HBA = 4 for the target vs. HBD = 3, HBA = 4 for biotin), places the compound closer to the CNS‑exclusion threshold (TPSA > 90 Ų typical for CNS‑penetrant compounds), suggesting a deliberately peripherally‑restricted profile that reduces potential CNS off‑target liability in systemic pharmacology studies [1].

TPSA Blood‑brain barrier permeability CNS drug‑likeness

Zero Rotatable Bonds Confer Conformational Rigidity Advantage Over Flexible Biotin Side‑Chain Analogs

The target compound possesses zero rotatable bonds, compared to five rotatable bonds in biotin (due to the valeric acid side chain) and three in the truncated analog cis‑perhydrothieno[3,4‑d]imidazole‑2‑one 5,5‑dioxide [1]. Complete conformational restriction reduces the entropic penalty upon target binding and simplifies structure‑based drug design by eliminating rotamer ambiguity in docking studies. This feature is absent from all biotin‑series compounds that retain the pentanoic acid side chain.

Conformational restriction Entropic binding penalty Molecular rigidity

C‑2 Thione vs. Carbonyl Substitution Alters CAIX Inhibitory and Anticancer Potency in Imidazole‑Fused Systems (Class‑Level Evidence)

In a systematic comparison of imidazole‑2‑one and imidazole‑2‑thione analog pairs evaluated against HCT‑116 and HeP2 cancer cell lines, the 2‑thione derivatives exhibited consistently different anticancer IC₅₀ values and CAIX inhibitory pIC₅₀ profiles compared to their 2‑one counterparts [1]. Although this study did not include the thieno[3,4‑d]‑fused scaffold, the pharmacophoric principle—that the C=S group engages in distinct hydrogen‑bonding, metal‑coordination, and covalent interactions relative to C=O—applies directly to CAS 903195‑31‑3. A user selecting the 2‑one analog (e.g., 1‑aminotetrahydro‑1H‑thieno[3,4‑d]imidazole‑2(3H)‑one 5,5‑dioxide) would obtain a fundamentally different target‑engagement profile.

Carbonic anhydrase IX inhibition Anticancer activity Thione pharmacophore

N‑Amino Substituent Confers Cytoprotective and GSK‑3‑Modulating Activity Absent in Non‑Amino Congeners (Patent‑Disclosed Class Evidence)

Patent US 2012/0283303 discloses that N‑aminoimidazole and N‑aminoimidazole‑thione derivatives, including compounds bearing a thieno[3,4‑d]imidazole‑2‑thione 5,5‑dioxide scaffold, exhibit cytoprotective activity in vitro and in vivo and are claimed for treating cell‑death‑mediated disorders and GSK‑3‑mediated diseases [1]. The N‑amino substituent at position 1 is explicitly identified as essential for this biological activity; analogs lacking this group (e.g., unsubstituted perhydrothieno[3,4‑d]imidazole‑2‑thione 5,5‑dioxides) are not covered by the cytoprotective claims. This provides a direct IP‑backed differentiation for procurement decisions involving cytoprotection or GSK‑3 target assays.

Cytoprotection GSK‑3 inhibition N‑aminoimidazole pharmacophore

Sulfone (5,5‑Dioxide) Bridge Provides Oxidative Stability and Solubility Enhancement Over Sulfide‑Containing Biotin Analogs

The tetrahydrothiophene ring in CAS 903195‑31‑3 exists as a 5,5‑dioxide (sulfone), whereas biotin and most biotin‑derived probes contain a sulfide (thioether) bridge [1]. The sulfone is oxidatively inert, eliminating the thioether‑to‑sulfoxide oxidation liability that complicates long‑term storage and biological assay reproducibility of biotin‑based reagents. Additionally, the sulfone’s strong electron‑withdrawing character and hydrogen‑bond acceptor capacity contribute to the compound’s enhanced aqueous solubility profile (as reflected in the XLogP of −1.5, see Evidence Item 1).

Oxidative stability Sulfone vs. sulfide Aqueous solubility

Optimal Research and Procurement Application Scenarios for 1‑Aminotetrahydro‑1H‑thieno[3,4‑d]imidazole‑2(3H)‑thione 5,5‑dioxide


Cytoprotection and GSK‑3‑Mediated Disease Model Studies Requiring an N‑Amino‑Substituted Scaffold

In academic or industrial laboratories investigating cytoprotective mechanisms or GSK‑3‑dependent pathways, CAS 903195‑31‑3 provides the N‑amino pharmacophore that patent disclosures specifically associate with in vitro and in vivo cytoprotective activity [1]. Non‑amino analogs (e.g., the unsubstituted perhydrothieno[3,4‑d]imidazole‑2‑thione 5,5‑dioxide or biotin sulfone) lack this essential structural feature and are not predicted to recapitulate the GSK‑3‑modulating phenotype.

Fragment‑Based Drug Discovery (FBDD) Campaigns Leveraging a Fully Rigid, Low‑Molecular‑Weight Biotin‑Isostere

With a molecular weight of 207 Da, zero rotatable bonds, and a compact, heteroatom‑rich scaffold, CAS 903195‑31‑3 meets all classic fragment screening criteria (Rule‑of‑Three compliant) while offering a biotin‑isosteric core that is chemically distinct from the standard biotin fragment [1]. Its conformational rigidity reduces entropic binding penalties and simplifies crystallographic refinement of fragment‑target co‑structures, making it a valuable addition to fragment libraries seeking novel thieno[3,4‑d]imidazole starting points .

Assay Development Requiring Oxidatively Stable, Aqueous‑Compatible Biotin‑Core Probes

The sulfone bridge renders CAS 903195‑31‑3 resistant to the progressive oxidation that plagues sulfide‑based biotin probes during extended storage or under oxidative assay conditions [1]. Its computed XLogP of −1.5 and TPSA of 116 Ų support aqueous solubility, reducing the need for high DMSO concentrations that can artifactually inhibit enzymes or denature proteins. These properties make it suitable for biochemical and cell‑based assays demanding reproducible day‑to‑day performance .

Carbonic Anhydrase IX (CAIX)‑Targeted Anticancer Research Exploiting the Thione Pharmacophore

Class‑level evidence demonstrates that imidazole‑2‑thione derivatives engage CAIX and exhibit antiproliferative activity against HCT‑116 and HeP2 cancer cell lines through hydrogen‑bonding interactions with active‑site residues Gln92, Gln67, and Thr200 [1]. The C‑2 thione in CAS 903195‑31‑3 is expected to confer a CAIX inhibition profile distinct from 2‑one analogs; researchers targeting CAIX should therefore procure the thione‑containing compound rather than assuming interchangeability with carbonyl‑bearing analogs.

Quote Request

Request a Quote for 1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.